1,4-Dimethyl-1H-imidazol-5-amine
Description
1,4-Dimethyl-1H-imidazol-5-amine is a substituted imidazole derivative characterized by a five-membered aromatic heterocycle containing two nitrogen atoms. The compound features methyl groups at the 1- and 4-positions of the imidazole ring and an amine (-NH₂) substituent at the 5-position.
Properties
IUPAC Name |
3,5-dimethylimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)8(2)3-7-4/h3H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXKHKWEVUKGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861362-24-5 | |
| Record name | 1,4-dimethyl-1H-imidazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-imidazol-5-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the incorporation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitrogen atoms or other substituents on the imidazole ring.
Substitution: The methyl and amine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.
Scientific Research Applications
1,4-Dimethyl-1H-imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on enzymes. The presence of the amine group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The methyl groups in this compound likely enhance lipophilicity compared to analogs with polar substituents (e.g., -CONR₂ in compounds). However, phenyl-containing derivatives (e.g., 5-phenyl-1H-imidazol-2-amine) exhibit even greater hydrophobicity due to aromatic rings .
- Basicity : The 5-amine group in this compound may act as a weak base, whereas carbonyl-substituted analogs () are less basic due to electron-withdrawing effects.
Biological Activity
1,4-Dimethyl-1H-imidazol-5-amine (CHN) is a derivative of imidazole that has garnered attention due to its diverse biological activities. The compound's unique structure, characterized by two methyl groups on the imidazole ring, influences its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 113.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 861362-24-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its imidazole ring can participate in hydrogen bonding and coordination with metal ions, which is crucial for its action as an enzyme inhibitor or receptor modulator.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, which may be linked to its ability to disrupt cellular membranes or inhibit critical metabolic processes.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound:
- In vitro Studies : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a zone of inhibition comparable to standard antibiotics in assays against Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 22 |
| B. subtilis | 19 |
Anticancer Potential
Recent research indicates that derivatives of imidazole, including this compound, may have anticancer properties:
- Cell Line Studies : In studies involving renal cell carcinoma cell lines (A498 and 786-O), compounds related to this structure showed low micromolar IC values, indicating potent anticancer activity with acceptable selectivity indices compared to non-cancerous cells .
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of imidazole and evaluated their biological activities. Among these compounds, those structurally related to this compound exhibited promising results in inhibiting cancer cell proliferation .
- Broad-Spectrum Antimicrobial Activity : Another study investigated the antimicrobial effects of various imidazole derivatives, revealing that compounds similar to this compound could effectively inhibit the growth of multiple bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
